molecular formula C6H5ClO3S B3048346 Chlorosulfuric acid, phenyl ester CAS No. 16475-29-9

Chlorosulfuric acid, phenyl ester

Cat. No. B3048346
CAS RN: 16475-29-9
M. Wt: 192.62 g/mol
InChI Key: XBXHEDNNWSJZPK-UHFFFAOYSA-N
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Description

Chlorosulfuric acid, phenyl ester, also known as phenyl chlorosulfate, is a chemical compound with the molecular formula C6H5ClO3S . It is also referred to as phenyl sulfurochloridate .


Synthesis Analysis

The industrial synthesis of Chlorosulfuric acid, phenyl ester, involves the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid . It can also be prepared by chlorination of sulfuric acid . Another method for the synthesis of phenyl esters involves the use of diphenyl carbonate .


Molecular Structure Analysis

Esters have the general formula RCOOR′, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R′ may be an alkyl group or an aryl group but not a hydrogen atom . The molecular structure of Chlorosulfuric acid, phenyl ester, fits this general formula .


Chemical Reactions Analysis

Esters, including Chlorosulfuric acid, phenyl ester, typically undergo hydrolysis, which is a reaction where the ester bond is split with water . This reaction can be catalyzed by either an acid or a base .

Scientific Research Applications

Synthesis and Applications

  • Ester Synthesis : A novel method for synthesizing phenyl carboxylates from phenols and carboxylic acids has been reported, where triphenylphosphine and carbon tetrachloride are used as dehydrating agents. This method, which proceeds at room temperature, yields esters in high yields and could be applicable to chlorosulfuric acid, phenyl ester synthesis (Hashimoto & Furukawa, 1981).

  • Macrocyclic Lactone Synthesis : In the synthesis of macrocyclic lactones, long-chain ω-hydroxycarboxylic acids are converted to phenyl esters, which are then cyclized to produce lactones. This process demonstrates the utility of phenyl esters in complex organic synthesis (Mukaiyama, Narasaka & Kikuchi, 1977).

  • Mechanism of Ester Formation : The formation of carboxylic esters from carboxylic sulfurous anhydrides has been studied, providing insights into the reaction mechanisms that could be relevant for understanding reactions involving chlorosulfuric acid, phenyl ester (Kobayashi & Kiritani, 1966).

  • Sulfonated Carbon Catalysts : Research on sulfonated amorphous carbons derived from wood powder for esterification of fatty acids highlights the potential for using chlorosulfuric acid in catalyst preparation. These catalysts facilitate the synthesis of polyolesters under solventless conditions, emphasizing the role of chlorosulfuric acid derivatives in green chemistry (Mun et al., 2017).

  • Polysaccharide Modification : Polysaccharide esters, including those derived from chlorosulfuric acid, can be used for subsequent modification via nucleophilic substitution. This application is significant in the development of functional polymers from biobased materials (Kemmer, Qi & Heinze, 2022).

Mechanism of Action

The typical reaction mechanism of esters involves nucleophilic attack on the carbonyl group followed by the removal of the leaving group . This mechanism is applicable to Chlorosulfuric acid, phenyl ester.

Safety and Hazards

Chlorosulfuric acid, phenyl ester, is considered hazardous. It is fatal if swallowed and toxic if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation. It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Future research directions could involve the exploration of more sustainable methods for the synthesis of phenyl esters, including Chlorosulfuric acid, phenyl ester . Additionally, the products obtained from the synthesis of these esters could serve as authentic analytical standards in metabolic studies and to determine their biological activity .

properties

IUPAC Name

chlorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXHEDNNWSJZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446036
Record name Phenylchlorosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorosulfuric acid, phenyl ester

CAS RN

16475-29-9
Record name Phenylchlorosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name phenyl chloranesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of phenol (17 g, 181 mmol) in dry toluene (380 ml) was stirred with sodium pieces (4.15 g, 180 mmol) in a 100° C. oil bath for 2 hours. When hydrogen formation had finished, the oil bath temperature was increased to 130° C. for two more hours. The reaction mixture was cooled to 0° C. transferred to a pressure equalising funnel and added slowly (1 h) to a cold (0° C.) solution of sulfuryl chloride (15 ml, 181 mmol) in toluene (50 ml). The reaction mixture was stirred at room temperature for 16 h, washed with H2O (3×100 ml), dried over Na2SO4 and concentrated in vacuo leading to a brown oil which was distilled under reduced pressure through a Vigreux column (70°-72° C./100 μm Hg, lit(I3a) ; 61°-65° C./50 μm Hg) to give a fraction of colourless oil containing 13 and ~10% penol (23.3 g, 67%), and a small fraction of pure I3 (1.17 g, 3%): νmax (CDCl3) 1587 (C=C). 1201 (SO3); δH (200 MHz; CDCl3) 7.34-7.57 (m, Ph); δC (50 MHz, CDCl3) 121.69 (2 CH), 123.15 (C), 128.84 (CH), 130.28 and 130.42 (2 CH); m/z (EI) 194 (M+, 14%). 192 (M+, 38), 93[(M-SO2Cl)+, 33], 65 [(M-127)+, 100].
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
M-SO2Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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